8-Bromo-6-fluoro-7-methylquinoline
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Overview
Description
8-Bromo-6-fluoro-7-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, fluorine, and methyl groups into the quinoline structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with bromine and fluorine substituents under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solvent-free reactions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoro-7-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-6-fluoro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline
- 4-Bromo-6-fluoro-2-methylquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 8-Bromo-6-fluoro-7-methylquinoline is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7BrFN |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
8-bromo-6-fluoro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-8(12)5-7-3-2-4-13-10(7)9(6)11/h2-5H,1H3 |
InChI Key |
YGBLSPIIGPMWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=C1Br)F |
Origin of Product |
United States |
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